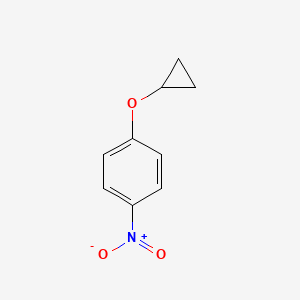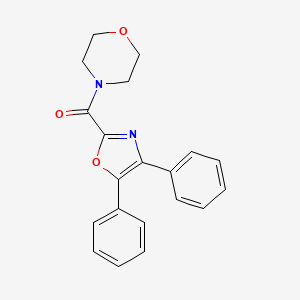
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is a complex organic compound that features both an oxazole ring and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone typically involves the formation of the oxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of a precursor containing a phenyl group and a nitrile group to form the oxazole ring. This is followed by the reaction with morpholine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
科学研究应用
Chemistry
In chemistry, (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing molecular mechanisms in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural characteristics make it suitable for applications in materials science and engineering.
作用机制
The mechanism of action of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The oxazole and morpholine rings may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: This compound shares the oxazole ring but has a different substituent, leading to different chemical and biological properties.
5-(4,5-Diphenyl-1,3-oxazol-2-yl)-1’-isobutyl-8-methoxy-3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indoline]: Another compound with a similar oxazole ring but different substituents and structural features.
Uniqueness
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is unique due to the presence of both the oxazole and morpholine rings This combination of structural features imparts specific chemical and biological properties that are not found in other similar compounds
属性
分子式 |
C20H18N2O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(4,5-diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H18N2O3/c23-20(22-11-13-24-14-12-22)19-21-17(15-7-3-1-4-8-15)18(25-19)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI 键 |
OIEOEXDPDGGMKW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


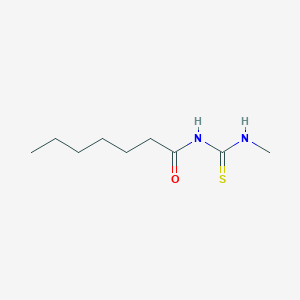
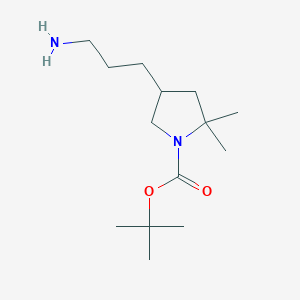
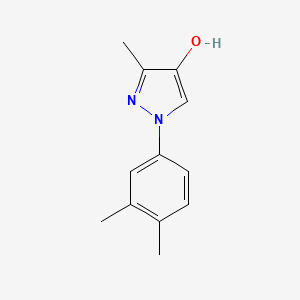
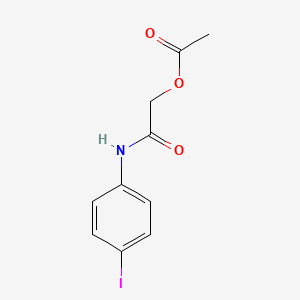

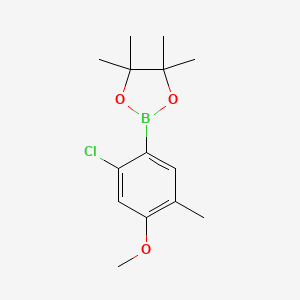
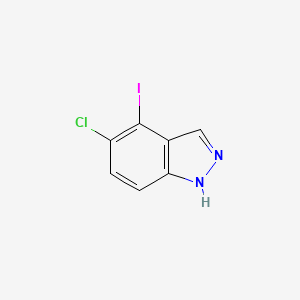
![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)
![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)
![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)
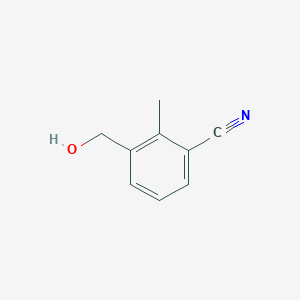
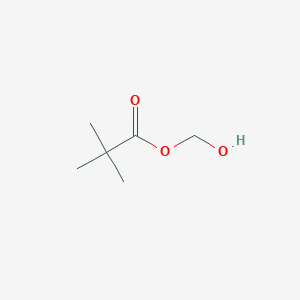
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
